4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHXCYUTWVLZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(S2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Compounds with a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes including pH regulation and ion transport. The interaction between 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile and carbonic anhydrase is characterized by the inhibition of the enzyme’s activity, leading to potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.
Cellular Effects
The effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to influence cell proliferation and apoptosis by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can affect gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile exerts its effects through several mechanisms. One of the primary modes of action is the binding to specific enzyme active sites, resulting in the inhibition or activation of enzymatic activity. For instance, the compound’s interaction with carbonic anhydrase involves binding to the enzyme’s zinc ion, which is crucial for its catalytic function. This binding disrupts the enzyme’s ability to convert carbon dioxide to bicarbonate, thereby inhibiting its activity. Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can modulate gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can vary over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation in biochemical research.
Dosage Effects in Animal Models
The effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation. At higher doses, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can affect the levels of various metabolites, leading to changes in cellular energy balance and redox state.
Transport and Distribution
The transport and distribution of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues. Once inside the cell, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is a critical determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile to these compartments is mediated by post-translational modifications and targeting signals, which direct the compound to its site of action. The subcellular localization of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can influence its interactions with biomolecules and its overall biological activity.
Biological Activity
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a pyrrolidine ring and a chlorothiophene moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is with a molecular weight of 224.71 g/mol. The presence of the chlorothiophene group may enhance its lipophilicity and influence its interaction with biological membranes.
Biological Activity Overview
Research indicates that 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, potentially effective against various bacterial strains .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties have indicated that it may modulate inflammatory pathways, contributing to pain relief .
The mechanisms through which 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, thereby altering metabolic pathways.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, possibly affecting neurotransmitter systems and inflammatory responses.
Research Findings and Case Studies
Several studies have explored the biological activity of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile:
Antimicrobial Studies
A study conducted on the antimicrobial efficacy showed that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potential as an antimicrobial agent .
Anticancer Research
In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile inhibited cell growth with IC50 values around 15 µM. The mechanism appears to involve cell cycle arrest at the G1 phase, leading to apoptosis .
Anti-inflammatory Effects
In vivo studies demonstrated that treatment with this compound significantly reduced paw edema in a rat model of inflammation, suggesting its potential as an anti-inflammatory agent. The observed effects were comparable to those of established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis with Similar Compounds
To provide context for the biological activity of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile, a comparison with structurally similar compounds is presented below.
| Compound Name | Structure | Biological Activity | IC50/MIC |
|---|---|---|---|
| 4-(Chlorophenyl)pyrrolidine | Structure | Antimicrobial | MIC: 16 µg/mL |
| 4-(Thienyl)pyrrolidine | Structure | Anticancer | IC50: 20 µM |
| 4-(Bromothiophen-2-yl)pyrrolidine | Structure | Anti-inflammatory | IC50: 18 µM |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile, as inhibitors of viral proteases. Specifically, research on non-covalent inhibitors for the SARS-CoV-2 papain-like protease (PLpro) has shown that compounds with similar structures exhibit promising inhibitory activity. The pyrrolidine moiety plays a crucial role in binding interactions, enhancing the compound's efficacy against viral targets .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that pyrrolidine derivatives can induce apoptosis in cancer cell lines. The presence of the thiophene ring is believed to contribute to the modulation of signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile. SAR studies indicate that modifications to the pyrrolidine ring and substituents significantly affect biological activity. For instance, substituting various groups at key positions can enhance potency against specific targets, such as NAPE-PLD inhibitors, which are implicated in lipid metabolism and neuroprotection .
Case Studies
3.1 Inhibition of NAPE-PLD
A study focused on a library of pyrimidine-4-carboxamide derivatives revealed that incorporating a pyrrolidine structure significantly improved inhibitory activity against NAPE-PLD, a key enzyme in endocannabinoid metabolism. The optimized compound demonstrated an IC50 value significantly lower than previously reported inhibitors, indicating a promising avenue for further development in pain management therapies .
3.2 Development as Antidepressants
Research has also explored the potential of pyrrolidine-containing compounds as antidepressants. The ability to modulate serotonin receptors while exhibiting neuroprotective effects makes these compounds candidates for treating major depressive disorders. A particular focus has been on enhancing selectivity for serotonin receptor subtypes, which could lead to reduced side effects compared to traditional antidepressants .
Conclusion and Future Directions
The compound 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile holds significant promise in various therapeutic areas, particularly in antiviral and anticancer applications. Ongoing research into its structure-activity relationships will likely yield more potent derivatives with enhanced specificity for target proteins.
Future studies should focus on:
- In vivo efficacy : Testing the compound's effectiveness in animal models.
- Mechanistic studies : Elucidating the precise biological pathways affected by this compound.
- Formulation development : Exploring delivery methods that enhance bioavailability.
By continuing to investigate this compound's potential, researchers may unlock new therapeutic strategies for complex diseases.
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core structure : Pyrrolidine (saturated 5-membered ring with one nitrogen atom).
- Substituents : 5-Chlorothiophen-2-yl (aromatic sulfur-containing ring with chlorine) and carbonitrile (-C≡N).
Comparators :
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile (): Core structure: Pyridine (aromatic 6-membered ring with one nitrogen atom). Substituents: 5-Chlorothiophen-2-yl and carbonitrile, with an additional hydroxyl group. Key difference: Aromatic pyridine vs. saturated pyrrolidine.
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile ():
- Core structure : Partially saturated pyridine with a ketone group.
- Substituents : Chlorine, methyl, and carbonitrile.
- Key difference : The presence of a ketone group enhances polarity and reactivity compared to the pyrrolidine derivative .
4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile ():
- Core structure : Fused bicyclic system (cycloocta[b]pyridine).
- Substituents : Fluorophenyl, methoxy, and carbonitrile.
- Key difference : Larger, rigid bicyclic structure with fluorinated aromatic substituents .
Physicochemical Properties
Key Observations :
- The target compound’s saturated pyrrolidine ring likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to aromatic pyridine derivatives .
- The hydroxyl group in 6-(5-chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile reduces lipophilicity (higher LogP) but enhances hydrogen-bonding interactions .
Crystallographic and Conformational Analysis
- Target Compound :
- Pyridine Derivatives :
- Aromatic rings (e.g., in ) exhibit planar conformations, leading to tighter packing and higher melting points .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(5-chlorothiophen-2-yl)pyrrolidine-3-carbonitrile generally proceeds via:
- Preparation of a pyrrolidine-3-carbonitrile intermediate or precursor.
- Introduction of the 5-chlorothiophene substituent at the 4-position of the pyrrolidine ring.
This involves key steps such as N-acylation, halogenation, nucleophilic substitution, and ring functionalization.
Preparation of Pyrrolidine-3-carbonitrile Core
Pyrrolidine-3-carbonitriles are typically synthesized by functionalizing pyrrolidine derivatives at the 3-position with a nitrile group. One practical approach is:
- Starting from L-proline or a suitable pyrrolidine precursor.
- Performing N-acylation with chloroacetyl chloride to form an N-(2-chloroacetyl)pyrrolidine intermediate.
- Conversion of the carboxylic acid or amide moiety to a nitrile group through dehydration or substitution reactions.
For example, a practical method reported involves reacting L-proline with chloroacetyl chloride in N,N-dimethylformamide (DMF) at low temperatures (0–5°C) under nitrogen atmosphere to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as an intermediate. This intermediate is then further processed by adding water, adjusting pH, and extracting with organic solvents to isolate the nitrile-functionalized pyrrolidine derivative.
One-Pot and Telescopic Processes
Industrial scale syntheses have developed telescopic one-pot processes to improve efficiency:
- The sequence starts with acylation of the pyrrolidine precursor with chloroacetyl chloride in DMF.
- After reaction completion, water and base are added to quench the reaction and adjust pH.
- The intermediate is extracted with dichloromethane, evaporated, and redissolved in THF.
- The 5-chlorothiophene derivative (or a related amine such as 3-amino-1-adamantanol in related syntheses) is added along with potassium carbonate and potassium iodide.
- The mixture is stirred at moderate temperatures (around 30°C) to complete substitution.
- Filtration and solvent evaporation yield crude product, which is purified by extraction at controlled pH values (first acidic pH 5-6, then basic pH 9-10) to isolate the desired compound.
Summary Table of Key Reaction Conditions and Reagents
Research Findings and Practical Considerations
- The use of high-boiling polar aprotic solvents such as DMF or N,N-dimethylacetamide (DMAc) is critical for efficient acylation and intermediate stability.
- Potassium carbonate serves as a mild base to facilitate nucleophilic substitution without degrading sensitive functional groups.
- Potassium iodide acts as a catalyst to enhance the nucleophilicity of the substitution reaction.
- The telescopic one-pot process reduces the need for isolating intermediates, improving yield and scalability, which is advantageous for industrial production.
- The chlorination of thiophene derivatives to obtain 5-chlorothiophene-2-carboxylic acid intermediates is efficiently performed via one-pot synthesis with controlled temperature and reagent addition, enabling large-scale production.
- Alternative synthetic routes avoid complicated protection/deprotection steps and utilize readily available starting materials such as L-proline, providing cost-effective access to the pyrrolidine core.
Q & A
Q. What are the established synthetic routes for 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile?
The compound is typically synthesized via multi-step halogenation and cyclization reactions. For example:
- Chlorination : Starting materials like pyridinecarbonitrile derivatives can undergo chlorination using phosphoryl chloride (POCl₃) to introduce chlorine atoms at specific positions .
- Cyclization : Reaction with arylidene malononitrile or similar reagents can form pyrrolidine rings. Ammonium acetate is often used to introduce amino groups, which may precede or follow cyclization .
- Halogen exchange : Fluorination or other halogen substitutions can be achieved via reactions with potassium fluoride in sulfolane, as demonstrated in analogous trifluoromethylpyridine syntheses .
Q. What purification techniques are recommended for isolating this compound?
Effective purification methods include:
- Column chromatography : Suitable for separating intermediates with polar functional groups (e.g., nitriles or chlorothiophenes).
- Crystallization : Optimizing solvent systems (e.g., ethanol/water mixtures) based on solubility differences.
- Design of Experiments (DoE) : Statistical optimization of solvent ratios and temperature gradients can enhance yield and purity .
Q. How should solubility and stability be managed during handling?
- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile group, but solubility tests under inert atmospheres are advised.
- Stability : Store in airtight containers at -20°C to prevent hydrolysis of the nitrile group. Avoid exposure to heat or moisture, as per safety guidelines for structurally similar carbonitriles .
Advanced Research Questions
Q. How can reaction optimization using Design of Experiments (DoE) improve synthesis efficiency?
DoE minimizes experimental trials while maximizing data quality:
- Factor screening : Identify critical variables (e.g., temperature, reagent stoichiometry) affecting yield.
- Response surface methodology : Optimize conditions (e.g., POCl₃ concentration, reaction time) using central composite designs .
- Case study : A DoE approach reduced the number of experiments by 40% in analogous pyridinecarbonitrile syntheses while achieving >90% yield .
Q. What computational tools aid in predicting reaction pathways for this compound?
- Quantum chemical calculations : Density Functional Theory (DFT) can model transition states for chlorination or cyclization steps.
- Reaction path search : Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates and bypass trial-and-error approaches. ICReDD’s integrated computational-experimental workflows have accelerated reaction discovery for similar heterocycles .
Q. How do structural modifications influence biological activity?
- Chlorothiophene moiety : Enhances lipophilicity and receptor binding, as seen in antimicrobial agents with chlorinated heterocycles.
- Nitrile group : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., kinase inhibitors). Comparative studies on analogs like oxazolo-pyridines show that replacing the nitrile with carboxylic acids reduces potency .
- Pyrrolidine ring : Conformational rigidity impacts target selectivity. Modifications to the ring’s substituents (e.g., fluorination) can alter pharmacokinetic profiles .
Q. How can contradictory data in synthetic yields be resolved?
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in POCl₃) to track chlorination pathways and identify side reactions.
- Cross-validation : Reproduce methods from independent sources (e.g., compare POCl₃-based chlorination vs. KF-mediated halogen exchange ).
- In situ monitoring : Techniques like NMR or HPLC-MS can detect intermediates and guide protocol adjustments.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
